molecular formula C12H11ClF2N4O3 B11518955 N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B11518955
M. Wt: 332.69 g/mol
InChI Key: JZNVDROFJJACAK-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with chlorodifluoromethoxy and dimethoxy groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(chlorodifluoromethoxy)aniline with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares a similar chlorodifluoromethoxyphenyl group but differs in the triazine ring substitution.

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-3-YL)PYRIDINE-3-CARBOXAMIDE: Another related compound with variations in the pyridine ring substitution.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIMETHOXY-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H11ClF2N4O3

Molecular Weight

332.69 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H11ClF2N4O3/c1-20-10-17-9(18-11(19-10)21-2)16-7-3-5-8(6-4-7)22-12(13,14)15/h3-6H,1-2H3,(H,16,17,18,19)

InChI Key

JZNVDROFJJACAK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)OC

Origin of Product

United States

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